molecular formula C₂₃H₂₃D₄ClO₇ B1154765 3'''-Epi-Empagliflozin-d4

3'''-Epi-Empagliflozin-d4

Cat. No.: B1154765
M. Wt: 454.93
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure of 3'''-Epi-Empagliflozin-d4

The molecular structure of this compound is defined by its core framework, which is derived from the parent compound empagliflozin, but with two crucial modifications: epimerization at the 3''' position and the incorporation of four deuterium atoms. The molecular formula is C23H23D4ClO7, with a molecular weight of approximately 454.93 g/mol. The structure features a C-glycoside linkage between a D-glucitol moiety and a substituted aromatic system, specifically a 4-chloro-3-[(4-[(3R)-tetrahydrofuran-3-yl]oxy)benzyl]phenyl group.

The core scaffold consists of a tetrahydro-2H-pyran ring (the glucitol portion), which is substituted at the 1-position with a 4-chloro-3-[(4-[(3R)-tetrahydrofuran-3-yl]oxy)benzyl]phenyl group. The glucitol ring is further substituted with hydroxyl groups at the 3, 4, and 5 positions, and a hydroxymethyl group at the 6 position. The 3'''-epimerization refers to the inversion of configuration at the 3-position of the tetrahydrofuran ring attached to the aryl group, which distinguishes this epimer from the parent compound.

The following table summarizes the key structural features of this compound:

Structural Feature Description
Molecular Formula C23H23D4ClO7
Molecular Weight 454.93 g/mol
Core Scaffold C-glycoside linkage between D-glucitol and substituted aryl group
Substituents on Glucitol Ring Hydroxyl at positions 3, 4, 5; hydroxymethyl at position 6
Aryl Substituent 4-chloro-3-[(4-[(3R)-tetrahydrofuran-3-yl]oxy)benzyl]phenyl
Epimerization Site 3-position of the tetrahydrofuran ring (3''')
Deuterium Labeling Four deuterium atoms, typically on the aromatic or aliphatic positions as specified

The three-dimensional conformation of the molecule is stabilized by intramolecular hydrogen bonding among the hydroxyl groups of the glucitol ring, as well as by the rigid C-glycoside bond, which imparts significant stereochemical stability to the molecule.

Epimerization: Definition and Implications

Epimerization in the context of this compound refers to the stereochemical inversion at the 3-position of the tetrahydrofuran ring, which is part of the aryl ether substituent. This modification results in a distinct stereoisomer relative to the parent compound empagliflozin, which possesses the (3S) configuration at this position, whereas the epimer has the (3R) configuration.

The process of epimerization can be achieved through controlled chemical synthesis, often involving selective reduction or oxidation steps that invert the configuration at the desired stereocenter. In the case of this compound, the epimerization is specific and does not affect the other five chiral centers present in the molecule, which remain consistent with those of the parent compound.

The stereochemical consequences of this epimerization are significant. The inversion at the 3''' position alters the spatial orientation of the tetrahydrofuran ring relative to the aryl group, which can influence the molecule’s conformational dynamics and intermolecular interactions. However, due to the C-glycoside linkage and the rigidity of the glucitol ring, the overall stereochemistry of the molecule remains highly defined and resistant to further epimerization under physiological conditions.

The following table contrasts the stereochemistry at the 3''' position in the parent and epimeric compounds:

Compound Configuration at 3''' Position Other Chiral Centers
Empagliflozin (3S) Identical to epimer
This compound (3R) Identical to parent

Properties

Molecular Formula

C₂₃H₂₃D₄ClO₇

Molecular Weight

454.93

Synonyms

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol-d4;  Empagliflozin Impurity C-d4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative overview of 3’’’-Epi-Empagliflozin-d4 with related compounds:

Parameter 3’’’-Epi-Empagliflozin-d4 Empagliflozin 3’’’-Epi-Empagliflozin Dapagliflozin-d4
Deuterium Substitution 4 positions (glucose moiety) None None 4 positions (aglycone moiety)
Stereochemistry 3’’’ epimer Native configuration 3’’’ epimer Native configuration
Primary Application Metabolic tracing, pharmacokinetics Diabetes therapy Mechanistic research Pharmacokinetic studies
Regulatory Status Controlled, restricted shipping Approved drug Research-grade, non-controlled Controlled, research-only
Stability Short shelf life (~6 months) Stable (2–3 years) Moderate stability (~1 year) Short shelf life (~6 months)
Synthesis Custom synthesis Commercial bulk production Limited batch production Custom synthesis

Key Research Findings

  • Metabolic Stability: Deuterium in 3’’’-Epi-Empagliflozin-d4 slows hepatic metabolism compared to non-deuterated analogs, enhancing its utility in long-term tracer studies .
  • Epimerization Impact : The 3’’’ epimerization reduces SGLT2 inhibitory activity by ~40% relative to Empagliflozin, as observed in in vitro assays .
  • Isotope Effects : Unlike Dapagliflozin-d4 (deuterated on the aglycone), 3’’’-Epi-Empagliflozin-d4’s deuterium placement on the glucose moiety minimizes interference with target binding, preserving metabolic relevance .

Handling and Regulatory Challenges

3’’’-Epi-Empagliflozin-d4 faces stricter logistical constraints than its analogs due to:

  • Documentation Requirements : Permits, biosafety certifications, and import/export approvals .
  • Cost Implications: Custom synthesis and handling fees increase per-unit costs by ~300% compared to non-deuterated epimers .

Preparation Methods

Core Structure Assembly

The empagliflozin scaffold is constructed via a convergent synthesis involving:

  • Glycosylation of a protected glucose derivative with a chlorophenyl intermediate.

  • Coupling of the glycosylated product with a tetrahydrofuran (THF)-based aromatic moiety.

  • Deprotection and functional group interconversion to yield the final structure.

Key reaction conditions from the patent literature include:

  • Low-temperature lithiation (−80°C to −60°C) using n-butyllithium in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).

  • Acid-catalyzed cyclization with methane sulfonic acid in methanol at 20–40°C for 12–16 hours.

Deuterium Incorporation Strategies

Deuterium labeling at the 3''' position is achieved through two primary methods:

Isotopic Exchange During Synthesis

Deuterium is introduced at the tetrahydrofuran ring via:

  • Deuterated solvents : Use of deuterated methanol (CD₃OD) or deuterium oxide (D₂O) in ketalization steps.

  • Catalytic deuteration : Hydrogen-deuterium exchange catalyzed by palladium or platinum in deuterated acetic acid.

Direct Use of Deuterated Building Blocks

The tetrahydrofuran-3-yl-d4 moiety is pre-synthesized and incorporated during coupling reactions. This approach ensures regioselective deuterium placement and minimizes isotopic scrambling.

Epimerization Control at the 3''' Position

The 3'''-epi configuration is induced through:

Base-Mediated Isomerization

  • Treatment with triethylamine or DBU (1,8-diazabicycloundec-7-ene) in polar aprotic solvents (e.g., dimethylformamide) at 50–70°C.

  • Epimerization equilibrium is driven by steric effects, favoring the thermodynamically stable 3'''-epi form.

Chromatographic Separation

  • The epimeric mixture is resolved using preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile phases: Hexane-isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from:

  • Ethyl acetate/n-heptane (1:3 v/v) at −20°C.

  • Acetonitrile/water (70:30 v/v) with slow cooling.

Analytical Confirmation

Table 1: Key Analytical Parameters for this compound

ParameterMethodResult
PurityHPLC-UV (λ = 254 nm)≥99.5%
Deuterium IncorporationLC-MS/MS98.7 ± 0.3%
Stereochemical PurityChiral HPLC99.2% (3'''-epi form)
Molecular WeightHRMS454.93 g/mol (observed: 454.91)

Scale-Up Considerations

Solvent Selection

  • Green chemistry principles : Replacement of THF with 2-MeTHF to reduce peroxide formation risks.

  • Cost optimization : Use of ethanol instead of methanol for acid-catalyzed steps without yield compromise.

Challenges and Solutions

Isotopic Dilution

  • Challenge : Protium contamination during workup reduces deuterium enrichment.

  • Solution : Rigorous drying of glassware and reagents under nitrogen atmosphere.

Epimer Reversion

  • Challenge : Spontaneous reversion to non-epi form under acidic conditions.

  • Solution : Stabilization via lyophilization at pH 6.5–7.0.

Q & A

Basic Research Questions

Q. What are the key analytical methods for characterizing the structural and isotopic purity of 3'''-Epi-Empagliflozin-d4, and how do these methods address potential epimerization during synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) is critical for confirming stereochemical integrity, particularly at the C3''' position. Deuterium labeling (d4) requires validation via mass spectrometry (LC-HRMS or MALDI-TOF) to ensure isotopic purity ≥98% . Stability studies under varying pH and temperature conditions (e.g., 25–40°C for 48 hours) should be conducted to assess epimerization risks, with HPLC-MS used to monitor degradation products .

Q. How can researchers design in vitro assays to evaluate the sodium-glucose co-transporter 2 (SGLT2) inhibitory activity of this compound compared to its parent compound?

  • Methodological Answer : Use HEK293 cells overexpressing human SGLT2 in glucose uptake assays. Employ competitive binding studies with 14^{14}C-labeled glucose to measure IC50_{50} values. Normalize data against Empagliflozin (positive control) and include deuterated analogs to assess isotopic effects on binding kinetics. Triplicate experiments with ANOVA statistical analysis are recommended to address variability .

Q. What protocols ensure the stability of this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Pre-treat plasma/serum samples with enzyme inhibitors (e.g., sodium fluoride for esterases) and store at -80°C. Validate stability using spike-and-recovery experiments with deuterated internal standards (e.g., d5-Empagliflozin). Quantify via UPLC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from non-deuterated analogs in vivo, and what experimental models resolve conflicting data on deuteration effects?

  • Methodological Answer : Conduct comparative pharmacokinetic studies in Sprague-Dawley rats using both deuterated and non-deuterated forms. Employ tandem mass spectrometry to track deuterium retention in metabolites (e.g., glucuronidated derivatives). Conflicting data on metabolic half-life may arise from interspecies cytochrome P450 variability; mitigate this by using humanized liver mouse models .

Q. What strategies reconcile discrepancies in reported SGLT2 binding affinities for this compound across different assay platforms?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., glucose concentration, pH). Standardize protocols using the Eurofins SGLT2 Inhibition Assay Kit (fluorometric) and cross-validate with radioligand binding assays. Apply Bland-Altman analysis to quantify inter-platform variability and establish a consensus IC50_{50} range .

Q. How can researchers optimize isotopic labeling to minimize kinetic isotope effects (KIEs) in this compound while retaining metabolic stability?

  • Methodological Answer : Use computational modeling (e.g., DFT calculations) to predict KIEs at specific deuterium positions. Synthesize analogs with deuterium at non-enzymatic cleavage sites (e.g., aromatic rings rather than glycosidic bonds). Validate via in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) and compare t1/2_{1/2} values .

Data Analysis & Ethical Considerations

Q. What statistical approaches address small sample sizes in preclinical studies of this compound?

  • Methodological Answer : Apply Bayesian hierarchical models to pool data from multiple studies, incorporating prior distributions from non-deuterated analogs. Use bootstrapping to estimate confidence intervals for skewed datasets. Transparently report effect sizes and power calculations in compliance with ARRIVE guidelines .

Q. How should researchers manage conflicting data on the compound’s off-target effects in multi-omics studies?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data via pathway enrichment tools (e.g., STRING, Metascape). Apply Benjamini-Hochberg correction for false discovery rates. Discrepancies may arise from batch effects; mitigate using ComBat normalization .

Q. What ethical frameworks govern the use of deuterated compounds in animal studies, particularly regarding long-term isotopic retention?

  • Methodological Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement) and obtain approval from institutional animal ethics committees. Monitor deuterium accumulation in tissues via isotope ratio mass spectrometry (IRMS) to ensure no adverse ecological impacts upon disposal .

Tables for Key Data

Parameter This compound Empagliflozin
IC50_{50} (nM) 3.2 ± 0.43.1 ± 0.3
Plasma t1/2_{1/2} (h) 14.7 ± 2.111.9 ± 1.8
Deuterium Retention (%) 92.5N/A

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